FLT3-IN-1 Succinate

Description

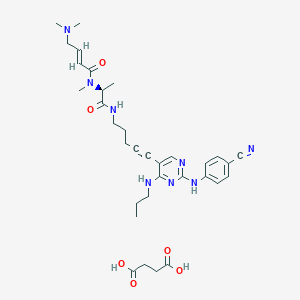

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

butanedioic acid;(E)-N-[(2S)-1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N8O2.C4H6O4/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4;5-3(6)1-2-4(7)8/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35);1-2H2,(H,5,6)(H,7,8)/b12-10+;/t22-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKTUZZYTYYDAM-CQELKUSOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N.C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N.C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702864-11-6 | |

| Record name | FLT3-IN-1 succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702864116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Mechanisms of Flt3 Kinase Inhibition

Classification of FLT3 Inhibitors Based on Binding Conformation

FLT3 inhibitors are broadly classified into two types based on their interaction with different conformational states of the kinase domain: Type I and Type II inhibitors. This classification is based on the conformation of the Asp-Phe-Gly (DFG) motif within the activation loop of the kinase domain. xiahepublishing.commdpi.com

Type I FLT3 Inhibitors: Interaction with Active Kinase Conformation

Type I inhibitors bind to the ATP-binding site when the kinase domain is in its active conformation, typically characterized by the DFG-in conformation. xiahepublishing.comnih.govmdpi.com In this conformation, the aspartate residue of the DFG motif points inward, allowing ATP to bind effectively. mdpi.com Type I inhibitors often mimic the structure of ATP and compete for binding to the active site. researchgate.net These inhibitors are generally effective against both FLT3-ITD mutations and FLT3 TKD point mutations (such as D835), as both types of mutations can favor or stabilize the active kinase conformation. xiahepublishing.comnih.govresearchgate.net Examples of FLT3 inhibitors often classified as Type I include midostaurin, gilteritinib (B612023), and crenolanib (B1684632). mdpi.comnih.govnih.govmdpi.comresearchgate.netresearchgate.net

Type II FLT3 Inhibitors: Interaction with Inactive Kinase Conformation

Type II inhibitors bind to the ATP-binding site when the kinase domain is in an inactive conformation, typically characterized by the DFG-out conformation. xiahepublishing.comnih.govmdpi.com In this conformation, the aspartate residue of the DFG motif is flipped outwards, creating a hydrophobic pocket adjacent to the ATP-binding site. nih.govmdpi.com Type II inhibitors often bind to both the ATP-binding site and this adjacent hydrophobic region, stabilizing the inactive state of the kinase. nih.gov Due to their requirement for the DFG-out conformation, Type II inhibitors are typically potent against FLT3-ITD mutations, which can exist in both active and inactive states, but show reduced efficacy or are inactive against most FLT3 TKD point mutations (like D835) that tend to lock the kinase in the active DFG-in conformation. xiahepublishing.comnih.govnih.govmdpi.comresearchgate.net Examples of FLT3 inhibitors often classified as Type II include sorafenib (B1663141) and quizartinib (B1680412). mdpi.comnih.govnih.govmdpi.comresearchgate.netresearchgate.net

Information specifically classifying FLT3-IN-1 Succinate (B1194679) as either a Type I or Type II inhibitor was not found in the provided search results.

Structure-Activity Relationships Governing Inhibitory Potency and Selectivity

Structure-Activity Relationship (SAR) studies are crucial in the discovery and optimization of kinase inhibitors, including FLT3 inhibitors. SAR involves systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity, such as inhibitory potency against FLT3 and selectivity against other kinases. vichemchemie.combohrium.commdpi.compreprints.orgacs.orguniversiteitleiden.nl By understanding the relationship between chemical structure and activity, researchers can design compounds with improved potency, selectivity, pharmacokinetic properties, and reduced off-target effects. mdpi.compreprints.org

SAR studies for FLT3 inhibitors often focus on identifying key molecular features that contribute to binding affinity within the ATP-binding site and/or the adjacent hydrophobic pocket (for Type II inhibitors). bohrium.comimtm.cz Modifications to different parts of the inhibitor molecule can influence interactions with specific amino acid residues in the kinase domain, affecting binding strength and the ability to inhibit mutated forms of FLT3. imtm.czuniversiteitleiden.nl Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are often employed in conjunction with experimental synthesis and testing to guide SAR studies and predict the inhibitory potency of novel compounds. mdpi.compreprints.orgresearchgate.netresearchgate.netfrontiersin.org

While SAR studies are fundamental to the development of FLT3 inhibitors, detailed published information specifically outlining the comprehensive structure-activity relationships determined for FLT3-IN-1 Succinate (or its parent compound FF-10101) was not available in the provided search results.

Kinase Selectivity Profiling and Off-Target Kinase Interactions

Kinase selectivity profiling is an essential step in the evaluation of potential kinase inhibitors. It involves assessing the inhibitory activity of a compound against a broad panel of kinases to determine its specificity for the intended target (FLT3) compared to other kinases. promega.comresearchgate.netfrontiersin.orgrsc.orguniversiteitleiden.nl This is important because kinases share a conserved ATP-binding site, and inhibitors designed to target one kinase may inadvertently inhibit others, potentially leading to off-target effects and associated toxicities. mdpi.comgoogle.com

Various methods are used for kinase selectivity profiling, including biochemical assays (measuring enzyme activity in isolation) and cellular assays (assessing target engagement and inhibition in a cellular context). promega.comuniversiteitleiden.nl Cellular profiling can provide a more physiologically relevant assessment of selectivity, as it accounts for factors such as cell permeability, intracellular ATP concentrations, and the presence of regulatory proteins. universiteitleiden.nl

Comprehensive published data detailing the specific kinase selectivity profile of this compound (or its parent compound FF-10101) against a broad panel of kinases were not found in the provided search results. Studies on other FLT3 inhibitors, such as quizartinib, have shown varying degrees of selectivity. oncotarget.comresearchgate.netuniversiteitleiden.nl

Cellular and Molecular Effects of Flt3 Kinase Inhibition

Modulation of Intracellular Signal Transduction Pathways

Aberrant FLT3 signaling in AML cells with activating mutations dysregulates multiple downstream pathways that promote cell survival, proliferation, and altered differentiation. xiahepublishing.comresearchgate.netnih.gov Targeting FLT3 can lead to the deactivation or attenuation of these pathways.

Deactivation of PI3K/AKT/mTOR Signaling

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a major downstream effector of FLT3 signaling. xiahepublishing.comresearchgate.netnih.govdovepress.com Activating FLT3 mutations, especially ITDs, lead to the constitutive activation of the PI3K/AKT pathway, which is crucial for regulating cell metabolism, proliferation, growth, and survival. mdpi.commdpi.comfrontiersin.org Inhibition of FLT3 kinase activity is expected to deactivate this pathway, thereby suppressing leukemic cell growth. mdpi.com Studies have shown that FLT3-ITD can overactivate the PI3K/AKT pathway, contributing to increased reactive oxygen species (ROS) production. researchgate.netdiva-portal.org

Attenuation of RAS/MAPK/ERK Signaling

The RAS/MAPK/ERK pathway is another significant signaling cascade activated by FLT3. xiahepublishing.comresearchgate.netnih.govdovepress.com This pathway plays a vital role in controlling hematopoietic cell proliferation and differentiation. nih.gov Constitutive activation of the RAS/MAPK/ERK pathway due to FLT3 mutations contributes to aberrant cell growth. nih.gov Inhibition of FLT3 signaling can attenuate the activity of this pathway, potentially restoring differentiation blockade and impairing cell growth in FLT3-mutated cells. nih.gov

Inhibition of JAK/STAT Signaling, Including STAT5 Hyperactivation Reversal

The JAK/STAT pathway, particularly STAT5, is potently activated by FLT3-ITD mutations, in contrast to wild-type FLT3 signaling. researchgate.netnih.govdovepress.com STAT5 hyperactivation is a hallmark of FLT3-ITD positive AML and contributes significantly to enhanced cell survival and proliferation. nih.govdovepress.comkcl.ac.uk Inhibition of FLT3 kinase activity can lead to the inhibition of JAK/STAT signaling and the reversal of STAT5 hyperactivation. dovepress.comresearchgate.net

Alterations in WNT/β-catenin Pathway Activity

Aberrant β-catenin signaling contributes to leukemic stem cell phenotype and influences drug sensitivity in leukemia. oncotarget.com FLT3-ITD positive AML has been shown to have increased activated β-catenin. oncotarget.com FLT3-ITD can enhance β-catenin activation via the WNT signaling pathway, further promoting leukemic cell proliferation. researchgate.net Disruption of Wnt/β-catenin signaling has shown antileukemia activity and can synergize with FLT3 inhibition in FLT3-mutant AML. nih.gov High levels of β-catenin have been found in bone marrow-resident leukemic cells in patients with FLT3-mutated AML. mdpi.com

Cross-talk with Other Signaling Networks

Data Table: Impact of FLT3-ITD on Signaling Pathways

| Signaling Pathway | Effect of FLT3-ITD Activation | Downstream Consequences |

| PI3K/AKT/mTOR | Activation | Increased proliferation, survival, altered metabolism |

| RAS/MAPK/ERK | Activation | Increased proliferation, blocked differentiation |

| JAK/STAT (especially STAT5) | Potent Activation | Enhanced survival and proliferation, ROS production |

| WNT/β-catenin | Enhanced Activation | Promotes leukemic stem cell phenotype, proliferation |

| TCA Cycle | Increased Activity | Altered succinate (B1194679) and fumarate (B1241708) levels, lower lactate (B86563) levels |

Impact on Cellular Phenotypes and Survival Mechanisms

The constitutive activation of downstream signaling pathways by mutated FLT3 significantly impacts cellular phenotypes, promoting characteristics associated with malignancy. These include enhanced proliferation, reduced apoptosis, and impaired differentiation. xiahepublishing.comresearchgate.netnih.govdovepress.com

FLT3-ITD mutations are associated with a strong activating phenotype in cell lines. plos.org This leads to increased cell survival and proliferation. researchgate.netnih.govdovepress.comkcl.ac.uk Inhibition of FLT3 signaling can induce apoptosis and inhibit proliferation in FLT3-mutated cells. nih.govresearchgate.netdrugbank.com Furthermore, FLT3-ITD can block the differentiation of cells. nih.gov

The altered metabolic state in FLT3-ITD positive cells, characterized by higher oxidative phosphorylation (OXPHOS) metabolism and increased TCA cycle activity, also contributes to their survival and proliferation. nih.govresearchgate.net Studies have shown that FLT3-ITD positive cells display higher succinate and fumarate levels and lower lactate levels compared to FLT3-wild type cells. nih.govresearchgate.net

Data Table: Metabolic Changes in FLT3-ITD Cells

| Metabolite | Level in FLT3-ITD Cells (vs FLT3-WT) | Reference |

| Succinate | Higher | nih.govresearchgate.net |

| Fumarate | Higher | nih.govresearchgate.net |

| Lactate | Lower | nih.govresearchgate.net |

The ability of FLT3 inhibitors to reverse these aberrant phenotypes is central to their therapeutic potential. By deactivating the hyperactive signaling pathways, FLT3-IN-1 Succinate is expected to counteract the uncontrolled proliferation, enhance apoptosis, and potentially promote differentiation in FLT3-mutated leukemic cells.

Antiproliferative Effects on Malignant Cell Lines

Inhibition of constitutively activated FLT3 signaling pathways, such as PI3K/AKT, MAPK/ERK, and STAT, which are dysregulated by FLT3 mutations, leads to reduced proliferation of malignant cells. xiahepublishing.comnih.govhaematologica.org Studies have shown that FLT3 inhibitors can decrease cell viability and inhibit proliferation in FLT3-mutated AML cell lines. aacrjournals.orgdrugbank.com For instance, gilteritinib (B612023), another FLT3 inhibitor, has been shown to decrease cell viability in FLT3-ITD-positive AML cell lines. aacrjournals.org While direct data specifically on this compound's antiproliferative effects on a wide range of malignant cell lines were not extensively detailed in the provided results, the known mechanism of action of FLT3 inhibitors strongly supports such effects on FLT3-driven malignancies.

Mechanisms of Apoptosis Induction

Inhibition of FLT3 signaling by compounds like this compound can induce apoptosis in malignant cells. This apoptotic effect is mediated through several mechanisms, including the regulation of pro- and anti-apoptotic protein expression and the activation of caspase cascades. xiahepublishing.comaacrjournals.orgdrugbank.com

Regulation of Pro- and Anti-Apoptotic Protein Expression (e.g., MCL-1, BCL-XL, BIM, BAX)

Constitutive activation of FLT3, particularly by ITD mutations, leads to the activation of downstream pathways like STAT5, which drives the transcription of pro-survival genes such as BCL2L1 (encoding BCL-XL) and MYC. xiahepublishing.com This dysregulation contributes to the anti-apoptotic phenotype of leukemic cells. FLT3 inhibition can disrupt this balance. MCL-1 and BCL-XL are major anti-apoptotic proteins that sequester pro-apoptotic proteins like BIM, BAD, BAX, and BAK. researchgate.netoncotarget.comfrontiersin.org Overexpression of MCL-1 is a significant factor in resistance to apoptosis in AML. researchgate.netfrontiersin.org FLT3 signaling plays a key role in modulating the expression of BCL-XL and MCL-1. mdpi.com STAT5 activation in FLT3-ITD mutant cells regulates BCL-XL, while Akt influences MCL-1 stabilization. mdpi.com Inhibition of FLT3 can lead to the downregulation of MCL-1 and potentially other anti-apoptotic proteins, freeing pro-apoptotic proteins like BIM to activate effectors such as BAX and BAK, thereby initiating the mitochondrial apoptotic pathway. oncotarget.comfrontiersin.orgresearchgate.net

Activation of Caspase Cascades

The activation of caspase cascades is a critical step in the execution phase of apoptosis. The mitochondrial apoptotic pathway, initiated by the release of cytochrome c from the mitochondria, leads to the formation of the apoptosome, which activates caspase-9. frontiersin.org Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, which dismantle the cell. frontiersin.org While specific details on how this compound directly activates caspase cascades were not extensively found, the induction of apoptosis by FLT3 inhibitors generally converges on this common pathway. For instance, gilteritinib has been shown to induce apoptosis in FLT3-ITD+ AML cell lines and patient samples, a process that involves the activation of caspases. aacrjournals.org

Effects on Cell Cycle Progression and Arrest

Aberrant FLT3 signaling promotes cell cycle progression, particularly stimulating the transition from G1 to S phase. mdpi.com FLT3 inhibitors can induce cell cycle arrest, typically at the G0/G1 phase, in malignant cells. aacrjournals.orgmdpi.com This arrest is linked to the disruption of signaling pathways that regulate cell cycle machinery. For example, FLT3-ITD mutations can affect the cell cycle inhibitor p27 by phosphorylating it, leading to its degradation and allowing cell cycle progression. haematologica.org Treatment with FLT3 inhibitors can reduce this phosphorylation, increasing p27 levels and causing cell cycle arrest. haematologica.org Gilteritinib has been shown to induce G1 cell-cycle arrest in FLT3-ITD+ AML cell lines and patient samples. aacrjournals.org

Influence on Myeloid Differentiation Markers (e.g., C/EBPα, PU.1)

Constitutively activated FLT3 signaling, particularly from ITD mutations, can block myeloid differentiation. xiahepublishing.comhaematologica.orgnih.gov This is partly mediated by the suppression of transcription factors critical for myeloid differentiation, such as CCAAT/enhancer-binding protein alpha (C/EBPα) and PU.1. xiahepublishing.commdpi.comnih.govoatext.com FLT3-ITD signaling can repress the expression of these genes. nih.gov Treatment with FLT3 inhibitors has been shown to overcome this differentiation block by increasing the expression of C/EBPα and PU.1, allowing differentiation to proceed. nih.govoatext.comoncotarget.com Studies using a FLT3 inhibitor (CEP-701) in AML samples with FLT3/ITD mutations showed increased expression of C/EBPα and PU.1 accompanied by signs of differentiation. nih.gov

Metabolic Reprogramming and Cellular Stress Responses

Modulation of Tricarboxylic Acid (TCA) Cycle and Glutaminolysis

FLT3-ITD mutations can lead to altered metabolic states in leukemia cells. FLT3-ITD expressing cells have been shown to exhibit high expression of succinate-CoA ligases and elevated activity of mitochondrial electron transport chain (ETC) complex II. This contributes to high mitochondrial respiratory activity linked to the Krebs cycle (TCA cycle) and oxidative phosphorylation, resulting in increased production of mitochondrial reactive oxygen species (ROS). nih.govnih.gov

Inhibition of FLT3 kinase activity has been observed to modulate both the TCA cycle and glutaminolysis. Research using the FLT3 inhibitor AC220 (quizartinib) demonstrated that FLT3 inhibition can significantly impair glycolysis and inhibit glutamine utilization and the TCA cycle in AML cells. frontiersin.orgnih.gov Specifically, FLT3 inhibition led to significant reductions in the levels of several TCA cycle metabolites, including alpha-ketoglutarate, succinate, fumarate, and malate. frontiersin.orgpnas.org

Furthermore, studies indicate that while FLT3 inhibition impairs glucose utilization and glycolysis, glutamine utilization and anaplerotic oxidative metabolism via the TCA cycle may not be equally affected in FLT3-ITD cells. nih.gov This suggests a potential dependency on glutaminolysis in FLT3-ITD cells when glycolysis is inhibited by FLT3 TKIs. nih.govnih.gov Combining FLT3 inhibition with the inhibition of glutamine metabolism has been shown to enhance the efficacy of FLT3 tyrosine kinase inhibitors. nih.gov

Table 1 summarizes the observed effects of FLT3 inhibition on key metabolic pathways.

| Metabolic Pathway | Effect of FLT3 Inhibition (observed with FLT3 inhibitors) | References |

| Glycolysis | Impaired/Reduced | frontiersin.orgnih.gov |

| Glutamine Utilization | Can be inhibited; cells may become dependent on glutamine | nih.govfrontiersin.orgnih.gov |

| TCA Cycle | Inhibited; Reduced metabolite levels (alpha-ketoglutarate, succinate, fumarate, malate) | frontiersin.orgnih.govpnas.org |

| Oxidative Phosphorylation | Can be affected due to TCA cycle modulation | nih.govfrontiersin.org |

Induction of Reactive Oxygen Species (ROS) and Lipid Peroxidation

FLT3-ITD mutations are strongly implicated in driving increased intracellular ROS levels in AML. nih.gov FLT3-ITD mutants induce increased production of ROS, which are associated with increased DNA double-strand breaks and repair errors. spandidos-publications.comaging-us.com High levels of ROS production can drive redox signaling and contribute to genomic instability. nih.govmdpi.comresearchgate.net

ROS and the products of lipid peroxidation are known to contribute to oxidative cell damage. spandidos-publications.com This damage can include the lipid peroxidation of membranes. spandidos-publications.com High-level ROS production from sources such as NADPH oxidases can lead to increased lipid peroxidation. nih.govmdpi.comresearchgate.net

While FLT3-ITD is linked to increased ROS, inhibition of FLT3 can influence the cellular redox balance. Studies have shown that inhibiting FLT3 can increase polyunsaturated fatty acids (PUFAs) by downregulating stearoyl-CoA desaturase (SCD). nih.gov An increase in PUFAs can lead to enhanced susceptibility to lipid peroxidation. nih.gov This suggests that while FLT3-ITD directly increases ROS, FLT3 inhibition might indirectly contribute to a pro-oxidant state by increasing substrates for lipid peroxidation.

Vulnerability to Ferroptosis Induction

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides. physiology.org Recent research has uncovered a ferroptosis vulnerability in FLT3-mutant AML. nih.gov

The increased susceptibility to lipid peroxidation induced by FLT3 inhibition, potentially through the accumulation of PUFAs, contributes to this vulnerability. nih.gov Combining the inhibition of FLT3 with the inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key regulator of ferroptosis that detoxifies lipid hydroperoxides, has been shown to enhance ferroptotic cell death in FLT3-mutated AML. nih.gov This highlights a potential therapeutic strategy leveraging the metabolic and redox changes induced by FLT3 inhibition to trigger ferroptosis.

Furthermore, some FLT3 inhibitors, such as sorafenib (B1663141), have been validated as ferroptosis inducers. aging-us.com Sorafenib can induce ferroptosis by inhibiting the cystine/glutamate transporter system Xc-, which is crucial for maintaining intracellular glutathione levels and preventing lipid peroxidation. aging-us.com While this effect is specific to certain FLT3 inhibitors like sorafenib, it underscores the link between FLT3 inhibition and ferroptosis induction mechanisms.

Table 2 summarizes the relationship between FLT3, ROS, lipid peroxidation, and ferroptosis vulnerability.

| Factor | Relationship with FLT3-ITD | Relationship with FLT3 Inhibition (observed with FLT3 inhibitors) | References |

| Reactive Oxygen Species (ROS) | Increased production | Can be influenced; Inhibition might indirectly affect redox state | nih.govnih.govspandidos-publications.comaging-us.com |

| Lipid Peroxidation | Increased due to high ROS levels | Increased susceptibility due to PUFA accumulation | nih.govspandidos-publications.commdpi.comresearchgate.netnih.gov |

| Ferroptosis Vulnerability | Increased vulnerability in FLT3-mutant AML | Enhanced by combination with GPX4 inhibition; Some inhibitors are FIs | aging-us.comnih.govnih.gov |

Preclinical Therapeutic Efficacy and Pharmacodynamic Studies in Models of Malignancy

In Vitro Assays in FLT3-Mutant Cell Lines

In vitro studies using AML cell lines that endogenously express or are engineered to express mutant FLT3 are fundamental in the preclinical assessment of FLT3 inhibitors. These assays provide initial insights into a compound's potency, selectivity, and mechanism of action.

The cytotoxic and cytostatic effects of FLT3 inhibitors are typically evaluated in cell lines harboring FLT3-ITD mutations (e.g., MV4-11, MOLM-13, MOLM-14) or FLT3-TKD mutations. nih.govresearchgate.net Studies have shown that various FLT3 inhibitors potently suppress the proliferation of these cell lines in a concentration-dependent manner. For instance, the inhibitor CHMFL-FLT3-362 demonstrated significant anti-proliferative effects, with the phosphorylation of FLT3 and its downstream signaling mediators, such as STAT5, AKT, and ERK, being almost completely inhibited at concentrations between 0.1 and 0.3 μM in MV4-11, MOLM-13, and MOLM-14 cell lines. haematologica.org Similarly, another novel inhibitor, LT-171-861, showed potent activity against FLT3 kinase, leading to sustained inhibition of its phosphorylation. nih.gov

The induction of apoptosis is a key mechanism through which these inhibitors exert their anti-leukemic effects. Concurrent treatment with pan-Pim and FLT3 inhibitors has been shown to enhance the induction of apoptosis in cells with FLT3-ITD. nih.gov Some inhibitors, however, may induce other forms of cell death. For example, targeting FLT3-ITD can reactivate ceramide synthesis, leading to lethal mitophagy, a selective form of autophagy that degrades mitochondria. nih.gov

Interactive Table: Representative FLT3 Inhibitors and their In Vitro Activity

| Compound | Cell Line(s) | Mutation Type | Key Finding | Reference |

|---|---|---|---|---|

| CHMFL-FLT3-362 | MV4-11, MOLM-13, MOLM-14 | FLT3-ITD | Potent inhibition of proliferation and downstream signaling (STAT5, AKT, ERK). | haematologica.org |

| LT-171-861 | BaF3 model cells | FLT3-TKD | Inhibited clinically known TKD mutants resistant to other inhibitors. | nih.gov |

| Quizartinib (B1680412) | MV4-11 | FLT3-ITD | Highly selective and potent inhibition. mdpi.com | mdpi.com |

| Crenolanib (B1684632) | MV4-11 | FLT3-ITD | Induces ceramide-dependent mitophagy. nih.gov | nih.gov |

Colony formation and clonogenic assays are crucial for assessing the long-term impact of a drug on the self-renewal capacity of cancer cells, a hallmark of leukemia stem cells. These assays measure the ability of a single cell to proliferate into a colony. Concurrent treatment with the pan-Pim inhibitor AZD1208 and the FLT3 inhibitor quizartinib significantly reduced colony formation in primary AML patient cells harboring FLT3-ITD mutations, but not in those with wild-type FLT3. nih.gov This suggests that the combination therapy effectively targets the clonogenic potential of FLT3-mutated leukemia cells. Furthermore, studies on common DC progenitors in mouse bone marrow, identified as Lin(-)c-Kit(int)Flt3(+)M-CSFR(+) cells, have shown these cells can generate plasmacytoid and conventional dendritic cells on a clonal level, highlighting the role of FLT3 in the developmental pathways of hematopoietic cells. nih.gov

In Vivo Efficacy in Mammalian Xenograft Models

Following promising in vitro results, the therapeutic efficacy of FLT3 inhibitors is evaluated in animal models, most commonly in immunodeficient mice bearing human AML xenografts.

Xenograft models, where human AML cells are implanted subcutaneously (flank models), are widely used to assess a drug's ability to inhibit tumor growth. Administration of the novel FLT3 inhibitor LT-171-861 resulted in nearly complete tumor regression without relapse in a mouse xenograft model. nih.gov Similarly, the combination of crenolanib and sorafenib (B1663141) in preclinical xenograft models led to a significantly better leukemia response compared to single-agent treatments. nih.gov The administration of FLT3 ligand (FL) has also been shown to significantly inhibit tumor growth in murine melanoma and lymphoma models, suggesting a broader role for modulating the FLT3 pathway in cancer therapy. researchgate.netnih.gov

To more accurately model human AML, patient-derived xenograft (PDX) models and bone marrow engraftment models are utilized. These involve transplanting primary human AML cells into immunodeficient mice. These models better recapitulate the heterogeneity and bone marrow microenvironment of the human disease. Treatment with LT-171-861 demonstrated efficacy by increasing survival in a bone marrow engraftment model. nih.gov Co-treatment with the BRG1/BRM inhibitor FHD-286 and an FLT3 inhibitor showed superior preclinical efficacy in PDX models of AML with FLT3 mutations. nih.gov Flow cytometry analysis of bone marrow from a xenograft model treated with CHMFL-FLT3-362 revealed a significant reduction in MV4-11 cells, indicating effective targeting of leukemia cells within the bone marrow niche. haematologica.org

Efficacy in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor cells from a patient are implanted into immunodeficient mice, are crucial for evaluating the preclinical efficacy of targeted therapies as they better recapitulate the heterogeneity of human disease. championsoncology.comresearchgate.net Studies involving the irreversible FLT3 inhibitor FF-10101 have demonstrated its potent anti-leukemic activity in such models.

Research has shown that FF-10101 effectively inhibits the growth of primary Acute Myeloid Leukemia (AML) cells that harbor FLT3-ITD (internal tandem duplication) or FLT3-D835 mutations in in vivo settings. nih.gov In one study, oral administration of FF-10101 led to a significant anti-leukemic effect in a PDX model of AML with FLT3-ITD. clinisciences.com The compound's efficacy extends to models with mutations known to confer resistance to other FLT3 inhibitors. For instance, in mouse models where cells expressing both FLT3-ITD and the resistant D835Y or F691L mutations were implanted, oral delivery of FF-10101 resulted in significant tumor growth inhibition. nih.gov These findings underscore the potential of FF-10101 to treat a spectrum of FLT3-mutated leukemias, including those that have developed resistance to prior therapies.

Table 1: Summary of FF-10101 Efficacy in Preclinical Xenograft Models

| Model Type | Mutation Status | Compound | Key Findings | Reference(s) |

| PDX Model | FLT3-ITD | FF-10101 | Significant anti-leukemic effects observed with oral administration. | clinisciences.com |

| Subcutaneous | FLT3-ITD-D835Y | FF-10101 | Significant tumor growth inhibition with oral administration. | nih.gov |

| Subcutaneous | FLT3-ITD-F691L | FF-10101 | Significant tumor growth inhibition with oral administration. | nih.gov |

| Primary AML Cells | FLT3-ITD or FLT3-D835 | FF-10101 | Potent growth inhibition demonstrated in vivo. | nih.gov |

Pharmacodynamic Biomarker Assessment in Preclinical Models

Pharmacodynamic (PD) studies are essential to confirm that a drug engages its target and modulates downstream signaling pathways in vivo. For FLT3 inhibitors, these studies typically focus on the phosphorylation status of the FLT3 receptor and its key signaling substrates.

The primary pharmacodynamic biomarker for an FLT3 inhibitor is the direct inhibition of FLT3 autophosphorylation (p-FLT3). bioworld.com Preclinical and clinical studies with FF-10101 have confirmed its robust ability to suppress FLT3 signaling. Data from a phase 1 clinical trial showed that plasma concentrations of FF-10101 above 100 ng/mL were associated with a profound inhibition of FLT3 phosphorylation, reducing it to less than 5% of baseline levels in patients. bioworld.com

In addition to inhibiting the primary target, effective FLT3 inhibitors must also suppress the downstream signaling pathways that drive leukemic cell proliferation and survival, such as the STAT5 and ERK pathways. medchemexpress.commedchemexpress.com In vitro studies comparing FF-10101 to the inhibitor gilteritinib (B612023) showed that while both could inhibit FLT3 phosphorylation, FF-10101 was strikingly more effective at suppressing the reactivation of ERK signaling after 24 hours of drug exposure. nih.gov This sustained inhibition of downstream pathways is critical for achieving a durable therapeutic effect.

The ultimate goal of inhibiting FLT3 signaling is to halt cancer cell proliferation and induce programmed cell death (apoptosis). The efficacy of FF-10101 in this regard has been demonstrated in preclinical models. In vitro studies using the MOLM-14 human AML cell line showed that FF-10101 induced significantly more apoptosis compared to another FLT3 inhibitor, gilteritinib, particularly in the presence of conditioned media designed to mimic the protective bone marrow microenvironment. nih.gov This suggests FF-10101 may be potent at overcoming extrinsic resistance factors. nih.govnih.gov While specific in vivo reports detailing apoptosis markers like cleaved caspase-3 or proliferation markers like Ki-67 in PDX tumor tissues for FF-10101 are not detailed in the search results, the potent in vivo tumor growth inhibition observed strongly implies that the compound effectively induces apoptosis and blocks proliferation in the in vivo setting. nih.gov

Mechanisms of Acquired Resistance to Flt3 Kinase Inhibition

On-Target Secondary FLT3 Mutations

One of the most common mechanisms of acquired resistance involves the emergence of secondary mutations within the FLT3 gene, which prevent the inhibitor from binding effectively. nih.gov These mutations often occur after a period of treatment with an FLT3 inhibitor and can lead to the reactivation of the kinase. nih.gov

Point mutations in the tyrosine kinase domain (TKD) of FLT3 are a significant cause of resistance, particularly to type II FLT3 inhibitors. nih.govmdpi.com These inhibitors bind to the inactive conformation of the kinase. Mutations in the activation loop of the KD, such as at residues Aspartate-835 (D835), Isoleucine-836 (I836), Aspartate-839 (D839), and Tyrosine-842 (Y842), can lock the kinase in its active "DFG-in" conformation. mdpi.comnih.govresearchgate.net This conformational change reduces the binding affinity of type II inhibitors like quizartinib (B1680412) and sorafenib (B1663141). mdpi.com For instance, the D835Y mutation is a frequently observed secondary mutation in patients who relapse after treatment with type II inhibitors. nih.govnih.gov In contrast, type I inhibitors, such as gilteritinib (B612023) and crenolanib (B1684632), which bind to the active kinase conformation, can often overcome resistance mediated by D835 mutations. nih.gov

| Mutation | Location | Effect on Inhibitor Binding | Associated Inhibitor Resistance |

| D835Y/V | Activation Loop (TKD) | Stabilizes active kinase conformation mdpi.com | Confers resistance to Type II inhibitors (e.g., quizartinib, sorafenib) nih.govmdpi.com |

| I836 | Activation Loop (TKD) | Can contribute to resistance nih.gov | Resistance to specific TKIs |

| D839 | Activation Loop (TKD) | Can contribute to resistance nih.gov | Resistance to specific TKIs |

| Y842C/H | Activation Loop (TKD) | Can emerge during therapy, conferring resistance nih.govnih.govnih.gov | Resistance to Type II inhibitors (e.g., quizartinib) nih.gov |

The "gatekeeper" residue is a critical amino acid located at the entrance of the ATP-binding pocket of the kinase. nih.gov A mutation at this site can sterically hinder the binding of many kinase inhibitors. In FLT3, the gatekeeper residue is Phenylalanine-691 (F691). mdpi.comnih.gov The F691L mutation, where phenylalanine is replaced by leucine, confers broad resistance to both type I and type II FLT3 inhibitors, including midostaurin, quizartinib, and gilteritinib. mdpi.comnih.govnih.govashpublications.org This mutation is a significant clinical challenge as it can render many currently available FLT3 inhibitors ineffective. mdpi.comashpublications.org The development of novel agents that can overcome this universal resistance mechanism is a key area of research. mdpi.com For example, the irreversible inhibitor FF-10101 (the parent compound of FLT3-IN-1 Succinate) has shown activity against the F691L mutation in preclinical models. nih.gov

The structural basis for resistance from on-target mutations lies in the altered three-dimensional conformation of the FLT3 kinase domain. Activation loop mutations, like D835Y, cause a conformational shift that favors the active state, which type II inhibitors cannot effectively bind to. mdpi.comresearchgate.net These inhibitors require the "DFG-out" inactive state for high-affinity binding. Gatekeeper mutations like F691L introduce a bulkier amino acid side chain that physically blocks the inhibitor from accessing its binding site within the ATP pocket, a mechanism of resistance that affects a broad range of inhibitors. researchgate.netnih.gov Structural modeling shows that the F691L mutation disrupts the necessary interactions for stable drug binding. researchgate.netresearchgate.net

Off-Target Aberrations in Parallel or Downstream Signaling Pathways

Cancer cells can also develop resistance by activating signaling pathways that are parallel to or downstream of FLT3. This allows the cells to bypass their dependency on FLT3 for survival and proliferation, even when the kinase is effectively inhibited. nih.govresearchgate.net

A common off-target resistance mechanism is the acquisition of activating mutations in genes of the RAS/MAPK pathway. nih.govaacrjournals.org Analysis of samples from patients who developed resistance to the FLT3 inhibitor gilteritinib revealed the emergence of new mutations in NRAS and KRAS. nih.govmissionbio.com These mutations were often not detectable before treatment, suggesting they were acquired or that a small, pre-existing subclone with the mutation expanded under the selective pressure of the FLT3 inhibitor. nih.govnih.gov Mutations in PTPN11, a gene that encodes a protein tyrosine phosphatase involved in RAS signaling, have also been identified in patients with acquired resistance. nih.govashpublications.org The activation of the RAS pathway provides a powerful, alternative pro-survival signal that makes the cancer cells independent of FLT3 signaling. nih.govbcasc.co.uk

| Gene | Pathway | Frequency in Resistance | Significance |

| NRAS | RAS/MAPK | Common mechanism of resistance to selective FLT3 inhibitors nih.govaacrjournals.org | Leads to reactivation of MAPK signaling, bypassing FLT3 blockade nih.govnih.gov |

| KRAS | RAS/MAPK | Frequently co-occurs with NRAS mutations as a resistance mechanism nih.govmissionbio.com | Contributes to sustained proliferation despite FLT3 inhibition ashpublications.org |

| PTPN11 | RAS/MAPK | Detected in a subset of patients with acquired resistance nih.govnih.gov | Upregulates RAS signaling, promoting cell survival bohrium.com |

Even without new mutations, cancer cells can adapt to FLT3 inhibition by upregulating key survival pathways. The PI3K/Akt/mTOR and MAPK/Erk pathways are two major downstream signaling cascades activated by FLT3. nih.gov In some cases of resistance, these pathways become reactivated through various mechanisms, such as feedback loops or crosstalk with other receptor tyrosine kinases. nih.govmdpi.com This sustained signaling allows for continued cell proliferation and survival. nih.gov Studies have shown that cells with FLT3-ITD mutations can become resistant to PI3K/Akt pathway inhibitors by maintaining Mcl-1 expression through the mTOR pathway, a process driven by STAT5 activation. nih.govnih.gov Therefore, the upregulation of these pathways represents a crucial escape mechanism from FLT3-targeted therapy. researchgate.netnih.govjohnshopkins.edu This has led to clinical strategies exploring combinations of FLT3 inhibitors with inhibitors of MEK (in the MAPK/Erk pathway) or PI3K/mTOR to prevent or overcome resistance. nih.govspandidos-publications.com

AXL Tyrosine Kinase Signaling Upregulation

Upregulation of the AXL receptor tyrosine kinase is a significant mechanism of resistance to FLT3 inhibitors. oaepublish.comnih.govmdpi.com AXL activation can compensate for the loss of FLT3 signaling by promoting cell survival and proliferation through downstream pathways, including RAS/MAPK and PI3K/Akt/mTOR. oaepublish.commdpi.com Studies have shown that AXL is upregulated and activated in FLT3/ITD AML cell lines within hours of treatment with a FLT3 tyrosine kinase inhibitor (TKI). nih.gov This rapid upregulation is considered a form of adaptive resistance, where the cancer cells quickly reactivate downstream signaling, such as the extracellular signal-regulated kinase (ERK) pathway, to survive the initial therapeutic assault. nih.govnih.gov

In cell lines resistant to the FLT3 inhibitor midostaurin, AXL was found to be highly phosphorylated, and inhibiting AXL could restore sensitivity to the drug. oaepublish.com Similarly, AXL antigen expression is markedly upregulated in cell lines and patient blast cells resistant to the potent FLT3 inhibitor quizartinib (AC220). mdpi.comresearchgate.net This upregulation is not only a feature of long-term acquired resistance but also an early adaptive response. nih.gov The combination of AXL and FLT3 inhibitors has demonstrated the ability to decrease the rebound of ERK signaling and produce greater anti-leukemic effects than either agent alone, suggesting this is a promising strategy to overcome resistance. nih.gov

| FLT3 Inhibitor | Observed AXL-Mediated Resistance Mechanism | Key Downstream Pathway | Supporting Evidence |

|---|---|---|---|

| Midostaurin | High phosphorylation and upregulation of AXL in resistant cell lines. oaepublish.com | RAS/MAPK, PI3K/Akt/mTOR oaepublish.com | Inhibition of AXL diminished resistance in vitro. oaepublish.com |

| Quizartinib (AC220) | Marked upregulation of AXL antigen expression in resistant cell lines and patient cells. mdpi.comresearchgate.net | ERK nih.gov | AXL upregulation observed within hours of TKI treatment, leading to adaptive ERK reactivation. nih.govnih.gov |

| Sorafenib | Upregulation of AXL protein and mRNA levels after TKI treatment. nih.gov | MEK/ERK nih.gov | Combined AXL and FLT3 inhibition decreased ERK signal rebound and had greater anti-leukemia effects. nih.gov |

Development of BCR-ABL1 Fusion Gene

A rare but clinically significant mechanism of acquired resistance to FLT3 inhibitors is the emergence of the Philadelphia chromosome, which results from a translocation creating the BCR-ABL1 fusion gene. jcancer.orgnih.gov This genetic alteration leads to the production of a constitutively active BCR-ABL1 tyrosine kinase, which drives leukemic cell proliferation and survival independently of FLT3 signaling. jcancer.orgyoutube.com

Case studies have documented patients with FLT3-mutated AML who, after treatment with FLT3 inhibitors, relapsed with clones harboring the BCR-ABL1 fusion. jcancer.orgnih.gov This represents a form of clonal evolution under the selective pressure of targeted therapy, where a pre-existing or newly formed clone with a distinct, targetable driver mutation becomes dominant. jcancer.org The emergence of this fusion gene renders the leukemia sensitive to a different class of TKIs, namely ABL1 inhibitors like ponatinib. jcancer.orgnih.gov In some reported cases, patients who became refractory to FLT3 inhibitor-based therapies showed a response to a combination of a FLT3 inhibitor and a BCR-ABL targeted therapy, highlighting the importance of identifying this resistance mechanism. jcancer.orgnih.gov

SYK Tyrosine Kinase Transactivation

Spleen tyrosine kinase (SYK), a cytoplasmic kinase, has been identified as a critical partner and regulator of FLT3 in AML. nih.gov Resistance to FLT3 inhibitors can be mediated by the transactivation of FLT3 by SYK. nih.gov This occurs through a direct physical interaction between the two kinases. nih.gov Research indicates that SYK is indispensable for the development of myeloproliferative disease driven by FLT3-ITD mutations. nih.gov

Furthermore, high levels of activated SYK are predominantly found in FLT3-ITD positive AML. nih.gov Overexpression of SYK can promote the progression to AML and confer resistance to FLT3-targeted therapy. nih.gov The activation of the RAS/MAPK/ERK pathway has been identified as a major mechanism of resistance to SYK inhibitors themselves, suggesting a complex interplay of signaling pathways. youtube.com This oncogenic partnership raises the possibility that SYK activation is a key mechanism of resistance to FLT3 inhibitors, nominating the combination of SYK and FLT3 inhibitors as a potential therapeutic strategy for this subtype of AML. nih.gov

Extrinsic Mechanisms and Microenvironmental Contributions

The bone marrow microenvironment provides a protective sanctuary for AML cells, fostering resistance to FLT3 inhibitors through various extrinsic mechanisms. oaepublish.comnih.gov

Influence of Bone Marrow Stromal Cells (e.g., Secretion of FLT3 Ligand, FGF2)

Bone marrow stromal cells play a pivotal role in mediating extrinsic resistance by secreting soluble factors that activate alternative survival pathways in AML cells. oaepublish.commdpi.com Two of the most significant factors are the FLT3 ligand (FL) and fibroblast growth factor 2 (FGF2). nih.govjcancer.org

FLT3 Ligand (FL): High levels of FL can be found in the bone marrow microenvironment, particularly after chemotherapy. oaepublish.comyoutube.com This ligand can activate wild-type FLT3, which is often co-expressed with the mutated receptor and is less sensitive to many FLT3 inhibitors. oaepublish.commdpi.com This activation of wild-type FLT3 maintains downstream signaling, primarily through the MAPK pathway, providing survival signals to leukemic blasts even in the presence of a TKI. oaepublish.commdpi.com

Fibroblast Growth Factor 2 (FGF2): FGF2, which is highly expressed by bone marrow stromal cells, has been identified as a key protein that protects FLT3-ITD positive AML cells from FLT3 inhibitors like quizartinib. nih.govnih.govjcancer.org FGF2 confers resistance by binding to its receptor, FGFR1, on AML cells, which in turn activates the MAPK pathway, bypassing the inhibited FLT3 signal. nih.govjcancer.org This protection by FGF2 can provide a window of time for the leukemia cells to acquire additional, permanent resistance mutations. nih.govnih.gov Studies have shown that in patients treated with quizartinib, FGF2 expression in marrow stromal cells increased and peaked before clinical relapse and the detection of resistance mutations. jcancer.orgnih.gov

This microenvironment-mediated protection supports a two-step model of resistance: an initial phase of extrinsic resistance driven by factors like FL and FGF2, followed by the acquisition of intrinsic, ligand-independent resistance mechanisms. nih.govnih.gov

| Secreted Factor | Mechanism of Action | Effect on AML Cells | Therapeutic Implication |

|---|---|---|---|

| FLT3 Ligand (FL) | Activates wild-type FLT3 receptor. oaepublish.commdpi.com | Maintains MAPK pathway signaling, providing survival signals. oaepublish.commdpi.com | Overcoming ligand-based resistance may require more potent or different types of FLT3 inhibitors. |

| Fibroblast Growth Factor 2 (FGF2) | Binds to FGFR1, activating a bypass signaling pathway. nih.govjcancer.org | Protects from apoptosis and facilitates acquisition of permanent resistance mutations. nih.govnih.gov | Concomitant inhibition of FLT3 and FGFR can overcome this resistance mechanism. nih.gov |

Reprogramming of Glycolipid Metabolism in the Tumor Microenvironment

The tumor microenvironment and the leukemic cells within it undergo significant metabolic reprogramming, which can contribute to drug resistance. researchgate.netnih.gov While the direct role of glycolipid metabolism is an emerging area of study, alterations in both glucose and lipid metabolism are implicated in resistance to FLT3 inhibitors.

FLT3-ITD mutations are known to rewire the metabolism of AML cells, promoting a high rate of glycolysis (the Warburg effect) and enhancing central carbon metabolism to support rapid proliferation. nih.govnih.gov When FLT3 is inhibited by a TKI, this enhanced glycolysis is suppressed. nih.gov This forces the cancer cells to adapt, often becoming more dependent on alternative metabolic pathways like oxidative phosphorylation (OXPHOS) and the metabolism of amino acids such as glutamine. oaepublish.comnih.gov

Studies have shown that this metabolic shift is a key component of resistance. For instance, early-stage resistance to the FLT3 inhibitor gilteritinib, mediated by the bone marrow microenvironment, involves metabolic reprogramming, including changes in lipid metabolism. researchgate.netnih.gov In one model, FLT3-ITD signaling was shown to shift glucose metabolism toward OXPHOS by increasing the expression of the metabolic regulator PDP1; sustained PDP1 expression upon TKI treatment then contributed to drug resistance. nih.gov The observation that AML cells resistant to the FLT3 inhibitor sorafenib are sensitive to glycolysis inhibitors further supports the idea that targeting these metabolic adaptations could be a viable therapeutic strategy. nih.gov

Reversible Resistance Mechanisms (e.g., Altered FLT3 Receptor Turnover)

In addition to permanent genetic changes, AML cells can develop reversible, non-mutational forms of resistance to FLT3 inhibitors. nih.gov One such mechanism involves the alteration of the FLT3 receptor's lifecycle within the cell. nih.gov

In this form of resistance, prolonged exposure to a FLT3 inhibitor leads to a dramatic increase in the amount of FLT3 receptor protein expressed on the cell surface. nih.gov This overexpression is not caused by gene amplification or increased mRNA transcription. nih.gov Instead, it is the result of reduced turnover and a prolonged half-life of the receptor protein itself. nih.gov The elevated levels of surface FLT3 appear to be sufficient to reactivate downstream signaling pathways, such as the MAPK pathway, allowing the cell to overcome the inhibitor's effects. nih.gov

A crucial feature of this mechanism is its reversibility. When the FLT3 inhibitor is withdrawn from the resistant cells, the drug-resistant phenotype can be rapidly reversed, with cell surface receptor levels returning to normal. nih.gov This suggests a dynamic, drug-dependent stabilization of the FLT3 receptor that may be part of an auto-regulatory feedback loop initiated by the inhibition of the kinase's activity. nih.gov

Rational Combination Therapeutic Strategies to Overcome Resistance and Enhance Efficacy

Combinatorial Approaches Targeting Parallel or Downstream Pathways

Combining FLT3 inhibitors with agents that target parallel or downstream signaling pathways, or that address resistance mechanisms, represents a promising strategy to improve therapeutic outcomes in FLT3-mutated AML.

Synergy with Hypomethylating Agents (e.g., Azacitidine, Decitabine)

The combination of FLT3 inhibitors with hypomethylating agents (HMAs) like azacitidine and decitabine (B1684300) has a strong theoretical and preclinical rationale. HMAs function by inhibiting DNA methyltransferase 1 (DNMT1), leading to DNA hypomethylation and potential re-expression of silenced tumor suppressor genes. encyclopedia.pub Preclinical studies have demonstrated synergistic cytotoxicity when combining FLT3 inhibition with hypomethylation in FLT3/ITD acute myeloid leukemia cells. nih.gov This synergy involves enhanced apoptosis, growth inhibition, and induction of differentiation. nih.gov HMAs are also associated with minimal increases in FLT3 ligand, which could otherwise contribute to resistance to FLT3 inhibitors. nih.gov The simultaneous administration of azacitidine and FLT3 inhibition has appeared particularly efficacious in preclinical models. nih.gov Clinical studies evaluating venetoclax (B612062), a BCL-2 inhibitor, in combination with HMAs have shown high response rates in AML, including in patients with certain mutations like FLT3. encyclopedia.pubresearchgate.netmdpi.com While these studies primarily focus on venetoclax-HMA combinations, the underlying principle of combining targeted therapy with HMAs to address AML, including FLT3-mutated subtypes, supports the rationale for exploring FLT3-IN-1 Succinate (B1194679) in similar combinations.

Synergistic Effects with BCL-2 Inhibitors (e.g., Venetoclax, Lisaftoclax)

BCL-2 is an anti-apoptotic protein often overexpressed in AML, contributing to the survival of leukemic cells. researchgate.net FLT3 signaling can influence the expression of BCL-2 family proteins, including MCL-1 and BCL-XL, which can mediate resistance to BCL-2 inhibitors like venetoclax. haematologica.org Combining FLT3 inhibitors with BCL-2 inhibitors aims to simultaneously target pro-survival pathways. Preclinical studies using FLT3 inhibitors, such as quizartinib (B1680412) or olverembatinib, in combination with venetoclax or lisaftoclax (B3028529) have demonstrated synergistic anti-leukemic activity in FLT3-ITD mutant AML models. haematologica.orgresearchgate.net This synergy is linked to the ability of FLT3 inhibition to downregulate MCL-1 expression by suppressing FLT3-STAT5 signaling, thereby enhancing the apoptotic effects of BCL-2 inhibitors. haematologica.orgresearchgate.net The combination has shown greater anti-tumor efficacy and prolonged survival in mouse models compared to monotherapies. haematologica.orgresearchgate.net Lisaftoclax is a novel BCL-2 selective inhibitor showing promise in hematologic malignancies. wikipedia.orgmdpi.com

Combined Inhibition with MEK Inhibitors

The RAS/MAPK/ERK pathway is a key downstream signaling cascade activated by FLT3. Activation of this pathway can contribute to FLT3 inhibitor resistance. nih.govdovepress.com Mutations in the RAS/MAPK pathway have been observed in patients who develop resistance to FLT3 inhibitors. nih.govmdpi.com Combining FLT3 inhibitors with MEK inhibitors, which target a key node in the MAPK pathway, is a strategy to block this survival signal and potentially overcome resistance. While specific data on FLT3-IN-1 Succinate in combination with MEK inhibitors were not prominently featured in the search results, the rationale for this combination is based on targeting parallel downstream signaling activated by oncogenic FLT3.

Efficacy with Histone Deacetylase (HDAC) Inhibitors

Histone deacetylase (HDAC) inhibitors can modulate gene expression and induce differentiation and apoptosis in cancer cells. The combination of FLT3 inhibitors with HDAC inhibitors has been explored as a potential strategy to enhance anti-leukemic activity. While the search results did not provide specific details on combinations involving this compound and HDAC inhibitors, the rationale for such combinations in AML often involves targeting epigenetic mechanisms that contribute to leukemia maintenance and resistance.

Combination with Pim Kinase Inhibitors

Pim kinases, particularly Pim-1, are serine/threonine kinases that can be upregulated downstream of FLT3-ITD signaling and can also promote FLT3 signaling through a positive feedback loop. nih.govplos.org Pim kinase inhibition has shown synergistic effects with FLT3 inhibitors in promoting apoptosis of FLT3-ITD AML cells. plos.orgoncotarget.comnih.gov This synergy is associated with increased proteasomal degradation of Mcl-1 and c-Myc, key survival proteins. nih.govumaryland.edu Preclinical studies using pan-Pim kinase inhibitors in combination with FLT3 inhibitors have demonstrated enhanced apoptosis induction in FLT3-ITD-expressing cell lines and primary AML blasts. oncotarget.comnih.govumaryland.edu

Dual FLT3/FGFR Inhibition Strategies

Fibroblast growth factor receptor (FGFR) signaling can also contribute to resistance to FLT3 inhibitors, as bone marrow stromal cells can upregulate Ras/MAPK signaling independent of FLT3 via secretion of FGF2. nih.gov This resistance mechanism can potentially be overcome by inhibiting FGFR. nih.gov Dual inhibitors targeting both FLT3 and FGFR are being developed to address this mechanism of resistance and enhance therapeutic efficacy. nih.govcancer.gov MAX-40279 is an example of an orally bioavailable dual FLT3/FGFR inhibitor being investigated for its potential antineoplastic activity. cancer.gov While information specific to this compound as a dual inhibitor or in combination with FGFR inhibitors was not found, the development of dual FLT3/FGFR inhibitors highlights the importance of targeting both pathways in overcoming resistance in FLT3-mutated AML.

Co-targeting with AXL Inhibitors

AXL, a receptor tyrosine kinase, has been implicated in mediating resistance to FLT3 inhibitors, particularly within the bone marrow microenvironment. nih.govhaematologica.org Research suggests that inhibiting AXL in combination with FLT3 inhibition can overcome resistance mechanisms driven by the hematopoietic niche. nih.gov Studies comparing dual FLT3/AXL inhibitors, such as gilteritinib (B612023), with selective FLT3 inhibitors like quizartinib have shown that dual inhibition can maintain a stronger proapoptotic effect in the presence of bone marrow stromal cells and hypoxia, conditions mimicking the tumor microenvironment. nih.gov This enhanced effect is linked to the inhibition of AXL phosphorylation. nih.gov Pre-clinical models, including patient-derived xenografts, have demonstrated that dual FLT3/AXL inhibition can be more effective at targeting leukemic cells in the bone marrow, especially in AML with a high FLT3-ITD allelic ratio. nih.gov The rationale for this combination lies in the potential for AXL to provide an escape route for leukemia cells when FLT3 is inhibited, and targeting both pathways simultaneously can block these compensatory survival signals. haematologica.org

Dual BTK/FLT3 Inhibitors

Bruton tyrosine kinase (BTK) has been identified as a mediator of resistance to FLT3 inhibitors, partly through the induction of autophagy, particularly under hypoxic conditions and within the bone marrow microenvironment. haematologica.orgnih.gov Co-targeting FLT3 and BTK has emerged as a strategy to overcome this resistance. haematologica.orgnih.gov Novel multikinase inhibitors, such as CG-806 (luxeptinib), which target FLT3, BTK, and Aurora kinases, have shown significant anti-leukemia activity in FLT3-mutated AML. haematologica.orgnih.gov This dual inhibition can lead to profound apoptosis by co-suppressing FLT3 and BTK and antagonizing autophagy. haematologica.orgnih.gov Pre-clinical studies using patient-derived xenograft models of FLT3 inhibitor-resistant FLT3-ITD/TKD double-mutant primary AML have demonstrated that such dual inhibitors can significantly reduce AML burden and extend survival. haematologica.org

Aurora Kinase Inhibitors

Aurora kinases play a crucial role in cell division and have been implicated in the development of resistance to FLT3 inhibitors. haematologica.orgashpublications.orgicr.ac.uk Dual inhibition of FLT3 and Aurora kinases has been shown to overcome acquired resistance to selective FLT3 inhibition in both in vitro and in vivo models. ashpublications.org Compounds designed as dual FLT3 and Aurora kinase inhibitors, such as EP0042, are being investigated in clinical trials for relapsed/refractory AML. ashpublications.org The rationale is that simultaneously targeting these kinases can disrupt critical survival and proliferation pathways that may become upregulated upon selective FLT3 inhibition. haematologica.orgashpublications.org

Strategies Targeting DNA Damage Response Pathways

Synergistic Effects with DNA Damage Response (DDR) Inhibitors

FLT3-ITD mutations can lead to increased reactive oxygen species (ROS) production and defective DNA damage repair, contributing to genomic instability and resistance to chemotherapy. nih.govnih.govhaematologica.orgresearchgate.net This has led to the investigation of combining FLT3 inhibitors with inhibitors of DNA damage response (DDR) pathways. nih.govnih.govhaematologica.org Studies have shown that FLT3-ITD leukemic cells exhibit increased sensitivity to DDR inhibitors when FLT3 signaling is modulated. haematologica.org For instance, combining FLT3 inhibitors with inhibitors of CHK1, WEE1, or RAD51 has demonstrated synergistic effects in reducing cell survival and increasing DNA damage in FLT3-ITD cells. haematologica.org

Modulation of Homologous Recombination and Mismatch Repair

FLT3-ITD signaling can influence DNA repair pathways, including homologous recombination (HR) and mismatch repair (MMR). nih.govnih.govhaematologica.orgkcl.ac.uk FLT3-ITD has been reported to upregulate MMR activity and impact HR-mediated double-strand break repair. nih.govhaematologica.orgresearchgate.net Research suggests that inhibiting FLT3-ITD signaling can lead to the downregulation of certain DNA repair proteins involved in HR, similar to a "BRCAness" phenotype, which may create a vulnerability that can be exploited by PARP inhibitors. nih.govkcl.ac.uk Combining FLT3 inhibitors with PARP inhibitors has shown promise in inducing synthetic lethality in FLT3-ITD AML cells and impairing leukemia progression in pre-clinical models. nih.govkcl.ac.uk

Exploiting Metabolic Vulnerabilities in Combination

Combined Treatment with OXPHOS Inhibitors

Specific research findings detailing the combined treatment of this compound with OXPHOS inhibitors were not available in the consulted search results.

Synergy with Glutaminase (B10826351) Inhibitors

Specific research findings detailing the synergy between this compound and glutaminase inhibitors were not available in the consulted search results.

Combination with Ferroptosis Inducers

Specific research findings detailing the combination of this compound with ferroptosis inducers were not available in the consulted search results.

Protein Synthesis Inhibition as a Synergistic Strategy

Inhibition of protein synthesis has emerged as a potential strategy to enhance the efficacy of targeted therapies, including FLT3 inhibitors. This approach can impact the levels of short-lived proteins crucial for cancer cell survival and resistance.

Homoharringtonine (Omacetaxine Mepesuccinate) Synergy with FLT3 Inhibitors

Homoharringtonine, also known as Omacetaxine Mepesuccinate, is a protein synthesis inhibitor that has shown clinical activity in hematological malignancies nih.gov. Studies have indicated that Homoharringtonine can exert synergistic effects when combined with FLT3 inhibitors tocris.comuni.lu. Omacetaxine Mepesuccinate is a cephalotaxine (B1668394) ester that inhibits protein translation by blocking the elongation step nih.govwikipedia.org.

Mechanistic Basis of Synergy (e.g., Protein Synthesis Inhibition, Downregulation of Short-Lived Proteins like FLT3 and MCL-1)

The synergistic effect observed between protein synthesis inhibitors like Homoharringtonine and FLT3 inhibitors is attributed to several mechanisms. Protein synthesis inhibition leads to the downregulation of various proteins, including those with short half-lives that are essential for the survival and proliferation of cancer cells and the development of resistance tocris.comuni.lu. Key among these are FLT3 itself and MCL-1 (Myeloid Cell Leukemia-1), an anti-apoptotic protein. FLT3 has a relatively rapid turnover rate, and inhibiting protein synthesis can lead to a reduction in FLT3 protein levels, thereby enhancing the effect of FLT3 inhibitors. Similarly, MCL-1 is a short-lived protein that is often upregulated in cancer cells and contributes to resistance to apoptosis. Downregulating MCL-1 through protein synthesis inhibition can sensitize cancer cells to the effects of FLT3 inhibition and induce apoptosis tocris.comuni.lu. This dual targeting of FLT3 signaling and anti-apoptotic pathways provides a mechanistic basis for the observed synergy between FLT3 inhibitors and protein synthesis inhibitors such as Homoharringtonine.

Advanced Methodologies in Flt3 Inhibition Research

Next-Generation Sequencing (NGS) for Comprehensive Mutation Profiling

Next-Generation Sequencing (NGS) has revolutionized the detection and characterization of FLT3 mutations in hematologic malignancies, particularly AML. nih.govbiotrend.complos.orgresearchgate.netgoogleapis.com NGS provides precise insights into the architecture of FLT3 mutations, including the size, location, and allelic ratio of ITDs, as well as the identification of TKD point mutations. nih.govbiotrend.com This comprehensive profiling is crucial for accurate risk stratification and informing personalized treatment strategies in patients with FLT3-mutated AML. nih.govbiotrend.comresearchgate.net

NGS enables the detection of rare FLT3 variants and the assessment of subclonal complexity within leukemia cell populations. nih.govbiotrend.com Targeted gene panels that include FLT3 are routinely used in clinical diagnostic laboratories for the initial workup of myeloid neoplasms. nih.govgoogleapis.com The high-throughput nature of NGS allows for the simultaneous sequencing of FLT3 alongside other clinically relevant genes, providing a broader understanding of the genomic landscape of the leukemia. nih.govplos.orggoogleapis.com

NGS-based mutation profiling is also instrumental in assessing the effectiveness of therapy and identifying the emergence of resistance mutations, which can influence subsequent treatment decisions. plos.org

Molecular Minimal Residual Disease (MRD) Detection and Monitoring

Molecular minimal residual disease (MRD) detection and monitoring are critical for assessing relapse risk and guiding post-remission management in AML. nih.govgoogle.comnih.gov Detecting residual leukemia cells below the threshold of conventional microscopy is strongly associated with higher relapse rates and poorer survival. nih.govgoogle.com

NGS-based approaches have significantly advanced FLT3-ITD MRD testing by offering high analytical sensitivity, enabling the detection of low-burden mutations. nih.govbiotrend.comgoogle.com Studies have shown that NGS-based detection of FLT3-ITD MRD in complete remission identifies AML patients at high risk of relapse and poor survival, providing independent prognostic value. nih.govglpbio.com While quantitative PCR (qPCR) has been a gold standard for MRD monitoring for certain markers, NGS-based methods are increasingly being adopted due to their ability to detect a wider range of mutations and provide more comprehensive information. google.comnih.gov Digital droplet PCR (ddPCR) is another sensitive molecular technique explored for MRD detection, particularly for NPM1 mutations, and its applicability to other leukemia-associated mutations, including FLT3-ITD, is being investigated. google.comnih.gov

Proteomics and Phosphoproteomics Approaches (e.g., Mass Spectrometry)

Proteomics and phosphoproteomics, often employing mass spectrometry, are powerful tools for investigating the protein landscape and aberrant signaling pathways in AML, including those driven by mutated FLT3. These methodologies allow for the large-scale identification and quantification of proteins and their phosphorylation states, providing insights into kinase activity and downstream signaling cascades activated by FLT3 mutations.

Phosphoproteomic analysis can reveal global changes in phosphorylation patterns associated with activating FLT3 mutations, distinguishing them from wild-type FLT3 cases. These studies can identify hyperphosphorylated kinases and signaling proteins that represent potential therapeutic targets or contribute to drug resistance. For instance, phosphoproteomics has shown that FLT3-TKD samples are associated with increased phosphorylation of certain Src-family tyrosine kinases and related signaling proteins. Quantitative phosphoproteomics on primary AML blasts has revealed dysregulation of DNA repair pathways in mutant-FLT3 samples, predicting increased activity of DNA-dependent protein kinase (DNA-PK).

By analyzing the phosphoproteome, researchers can gain a deeper understanding of the oncogenic signaling networks downstream of mutant FLT3 and how these networks are affected by FLT3 inhibitors. This can aid in identifying mechanisms of resistance and potential synergistic drug combinations.

Metabolomics and Metabolic Flux Analysis

Metabolomics and metabolic flux analysis are employed to investigate the metabolic alterations in FLT3-mutated AML cells and how these are influenced by FLT3 inhibition. These techniques provide a snapshot of the cellular metabolic state and track the flow of metabolites through biochemical pathways, respectively.

Studies using metabolic flux analysis with stable isotope tracers have demonstrated that FLT3 inhibition can significantly impact glutamine metabolism in FLT3-mutated AML cells. For example, the FLT3 inhibitor AC220 (Quizartinib) has been shown to inhibit glutamine flux into glutathione (B108866), an important antioxidant, due to defective glutamine import. Similarly, gilteritinib (B612023) has been found to decrease glutamine metabolism through the TCA cycle and reduce cellular levels of 2-hydroxyglutarate.

These findings suggest that FLT3-ITD AML cells may develop a dependency on glutamine metabolism following FLT3 tyrosine kinase inhibition, as the inhibition can hinder glucose uptake and utilization. Targeting glutaminolysis, the pathway by which glutamine is metabolized, particularly in combination with FLT3 inhibitors, is being explored as a potential therapeutic strategy. Metabolomics and metabolic flux analysis are crucial for understanding these metabolic vulnerabilities and evaluating the effects of single-agent or combination therapies.

Application of CRISPR-Cas9 for Functional Genomic Studies

CRISPR-Cas9 technology is a powerful tool for functional genomic studies in AML, enabling precise gene editing to investigate the role of specific genes, including FLT3, in leukemogenesis and drug response. CRISPR-Cas9 can be used to model FLT3 mutations, create knockout or knock-in cell lines, and perform large-scale genetic screens to identify genes essential for the survival of FLT3-mutated AML cells or those that mediate resistance to FLT3 inhibitors.

Functional genomics platforms utilizing CRISPR/Cas9 in primary patient samples are being developed to systematically characterize gene dependencies on drug targets, including FLT3. This approach can uncover drug target dependencies that may not be readily identified by conventional genomic profiling and can contribute to more personalized treatment strategies. CRISPR-Cas9 has been employed to investigate the genetic targets behind differentiation blockages in AML and to study the cellular changes induced by FLT3 mutations and their response to anti-AML drugs. Synthetic lethality screens using CRISPR/Cas9 have also been used to identify metabolic vulnerabilities, such as glutaminolysis dependence, that arise after FLT3 TK inhibition.

In Vitro Drug Sensitivity Testing Platforms Utilizing Primary Patient Samples

In vitro drug sensitivity testing platforms utilizing primary patient samples are essential for evaluating the efficacy of FLT3 inhibitors and potential drug combinations in a setting that more closely reflects the heterogeneity of AML. These platforms allow for the assessment of drug response in patient-derived leukemia cells, providing valuable information for predicting clinical outcomes and identifying mechanisms of resistance.

Primary AML blast samples, including those with FLT3-ITD mutations, can be cultured and exposed to varying concentrations of FLT3 inhibitors and other agents to determine their cytotoxic effects. Assays such as MTT assays are used to measure cell viability and determine drug sensitivity. These studies can reveal that factors in the bone marrow microenvironment, such as FLT3 ligand, can impede the efficacy of FLT3 inhibitors in vitro.

Information regarding "FLT3-IN-1 Succinate" is not publicly available to generate the requested article.

Following a comprehensive search of publicly available scientific literature and data, there is insufficient information to generate the detailed article on "this compound" as per the provided outline.

The search results identify "this compound" as a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, often associated with patent number WO2015056683A1 and the alternative name SKLB4771. However, beyond this initial identification, there is a notable absence of in-depth research articles, preclinical studies, or clinical data in the public domain that specifically discuss this compound in relation to the detailed future research directions requested.

The required information to populate the following sections and subsections of the article is not available in the searched sources:

Future Research Directions and Unanswered Questions in FLT3 Inhibition

Future Research Directions and Unanswered Questions in Flt3 Inhibition

Understanding the Interplay Between FLT3 Inhibition and the Tumor Microenvironment

While there is extensive research on FLT3 inhibition as a field, the strict constraint to focus solely on "FLT3-IN-1 Succinate" cannot be met with the currently available information. Generating content for the requested article would require speculation beyond the scope of the available data, which would not meet the standards of a scientifically accurate and informative piece.

Therefore, a detailed and authoritative article on "this compound" structured around the provided outline cannot be produced at this time. Further research and publication of data specifically on this compound are needed before such an article can be written.

Q & A

Q. How can researchers enhance reproducibility when publishing this compound datasets?

- Methodological Answer : Share raw data (e.g., flow cytometry FCS files, microscopy images) in FAIR-aligned repositories. Provide stepwise synthesis protocols on protocols.io . Use standardized MIAME or MIAPE checklists for omics data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.